(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that belongs to the class of pyrazolones. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a pyrazolone core, a triazolopyridazine moiety, and an acetylphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.
Introduction of the Triazolopyridazine Moiety: The triazolopyridazine ring is introduced via a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a nitrile compound, under reflux conditions.
Attachment of the Acetylphenyl Group: The final step involves the condensation of the intermediate with 4-acetylphenylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially yielding reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
Medically, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{[(4-bromophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
- (4E)-4-{[(4-methylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the acetylphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H15N7O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[(4-acetylphenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N7O2/c1-11-15(9-19-14-5-3-13(4-6-14)12(2)26)18(27)25(22-11)17-8-7-16-21-20-10-24(16)23-17/h3-10,22H,1-2H3 |
InChI Key |
KBAPAZCXBPWNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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